6-Iodoisoquinolin-3-amine

Cross-coupling Catalysis Synthetic methodology

6-Iodoisoquinolin-3-amine (CAS: not publicly assigned for the parent; derivatives include 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine, CAS 2246363-09-5) is a bifunctional heterocyclic building block comprising an isoquinoline core with an amine at the 3-position and an iodine atom at the 6-position. The iodine substituent (atomic radius ~140 pm, C–I bond dissociation energy ~57 kcal/mol) confers markedly different reactivity compared to bromo, chloro, and unsubstituted analogs.

Molecular Formula C9H7IN2
Molecular Weight 270.07 g/mol
Cat. No. B15229932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoisoquinolin-3-amine
Molecular FormulaC9H7IN2
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1I)N
InChIInChI=1S/C9H7IN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
InChIKeyQCLPGRAZSSSEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoisoquinolin-3-amine: Procurement-Specification and Core Physicochemical Baseline


6-Iodoisoquinolin-3-amine (CAS: not publicly assigned for the parent; derivatives include 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine, CAS 2246363-09-5) is a bifunctional heterocyclic building block comprising an isoquinoline core with an amine at the 3-position and an iodine atom at the 6-position . The iodine substituent (atomic radius ~140 pm, C–I bond dissociation energy ~57 kcal/mol) confers markedly different reactivity compared to bromo, chloro, and unsubstituted analogs [1]. While the compound class includes structurally similar 6-haloisoquinolin-3-amines (X = F, Cl, Br, I), the 6-iodo derivative is distinguished primarily by its synthetic utility in cross-coupling reactions, not by its intrinsic biological activity profile—a critical procurement consideration.

Why 6-Iodoisoquinolin-3-amine Cannot Be Replaced by 6-Bromo or 6-Chloro Analogs


Generic substitution among 6-haloisoquinolin-3-amines is precluded by halogen-dependent differences in both synthetic reactivity and downstream derivatization efficiency. The C–I bond in 6-iodoisoquinolin-3-amine undergoes oxidative addition with palladium catalysts at rates approximately 100- to 10,000-fold faster than the corresponding C–Br bond, and substantially faster than C–Cl bonds, which are largely inert under standard Suzuki–Miyaura or Buchwald–Hartwig conditions without specialized ligands [1]. Consequently, procurement of the bromo or chloro analog for cross-coupling applications would necessitate higher catalyst loadings, longer reaction times, or alternative synthetic routes—directly impacting workflow efficiency and reproducibility. While the amino group at the 3-position provides a nucleophilic handle for N-arylation or amidation across the series, the 6-position halogen dictates the feasibility and regioselectivity of orthogonal functionalization via transition metal catalysis [2].

Quantitative Differentiation Evidence for 6-Iodoisoquinolin-3-amine Versus Analogs


Cross-Coupling Reactivity Advantage: Iodo vs. Bromo in Palladium-Catalyzed Transformations

6-Iodoisoquinolin-3-amine provides superior reactivity in palladium-catalyzed cross-coupling reactions due to the lower C–I bond dissociation energy. In Suzuki–Miyaura coupling, the relative oxidative addition rate for aryl iodides is approximately 10⁴ compared to aryl bromides (relative rate = 1) under standard conditions [1]. The 6-iodo derivative enables efficient coupling at lower temperatures (ambient to 50°C) and with reduced catalyst loadings (0.1–1 mol% Pd), whereas the 6-bromo analog typically requires 60–100°C and 1–5 mol% Pd for comparable conversion [2].

Cross-coupling Catalysis Synthetic methodology

Molecular Weight and Cost Efficiency: Iodo Analog Provides Lower Procurement Cost per Mole of Reactive Handle

Procurement cost normalized to reactive handle availability favors 6-iodoisoquinolin-3-amine over more highly functionalized derivatives. The parent 6-iodoisoquinolin-3-amine (MW 270.07 g/mol) is commercially available at a cost approximately 60% lower per gram than the 8-chloro-7-fluoro-6-iodo derivative (MW 322.51 g/mol) . This cost differential, combined with the absence of additional halogen substituents that may require protecting group strategies or limit orthogonal reactivity, makes the parent compound the more versatile starting material for diversely targeted library synthesis .

Procurement Cost analysis Medicinal chemistry

Chemoinformatic Uniqueness: 6-Iodoisoquinolin-3-amine as a Sparsely Populated Scaffold with Unexplored IP Space

6-Iodoisoquinolin-3-amine occupies a chemoinformatically distinct region relative to its 6-bromo and 6-chloro counterparts. Substructure searches across patent and literature databases reveal that the 6-iodo substitution pattern is significantly less explored: fewer than 15 discrete compounds containing the 6-iodoisoquinolin-3-amine core are indexed in PubChem, compared to over 200 for the 6-bromo analog and over 150 for the 6-chloro analog [1]. This sparsity translates to greater patentability and reduced competitive encumbrance for novel derivatives [2].

Chemoinformatics Patent landscape Scaffold novelty

BindingDB Evidence: NK1 Receptor Affinity Establishes Biological Relevance Benchmark

6-Iodoisoquinolin-3-amine derivatives have demonstrated quantifiable biological activity at the human NK1 receptor. One derivative (BindingDB BDBM50070377; CHEMBL3408519) exhibits antagonist activity with Ki = 6.40 nM against human NK1 receptor expressed in CHO-K1 cells via aequorin luminescence-based Schild plot analysis [1]. A structurally related analog shows Ki = 13 nM in a radioligand displacement assay [2]. These data establish a baseline biological relevance for the 6-iodoisoquinolin-3-amine scaffold that is absent for the unsubstituted isoquinolin-3-amine parent.

Neurokinin receptor Binding affinity SAR

Procurement-Optimized Application Scenarios for 6-Iodoisoquinolin-3-amine


Medicinal Chemistry Library Synthesis: Diversification via Palladium-Catalyzed Cross-Coupling

6-Iodoisoquinolin-3-amine serves as a privileged starting material for parallel library synthesis where diverse C–C bond formation at the 6-position is required. The iodine substituent's ~10,000-fold oxidative addition rate advantage over bromo analogs [1] enables rapid, high-yielding Suzuki–Miyaura or Sonogashira couplings with aryl/alkenyl boronic acids or terminal alkynes. The 3-amino group remains available for subsequent N-arylation or amidation, enabling orthogonal functionalization in a two-step sequence. This orthogonal reactivity is particularly valuable for generating focused libraries targeting kinases, GPCRs, or epigenetic targets where SAR exploration at both the 3- and 6-positions is required [2].

Process Chemistry Scale-Up: Iodo Substituent as a Synthetic Efficiency Lever

In process development settings where reaction time and catalyst cost are critical variables, 6-iodoisoquinolin-3-amine offers quantifiable advantages over 6-bromo and 6-chloro analogs. The faster oxidative addition kinetics of aryl iodides permit coupling reactions to proceed at lower temperatures (ambient to 50°C vs. 60–100°C) with reduced palladium loadings (0.1–1 mol% vs. 1–5 mol%) [1]. For multi-kilogram campaigns, the reduction in catalyst expenditure alone can offset the marginally higher cost of the iodo monomer relative to the bromo analog, while the lower reaction temperature reduces energy costs and improves safety profiles.

Novel Chemical Entity (NCE) Development: Intellectual Property Advantage from Scaffold Sparsity

The chemoinformatic sparsity of the 6-iodoisoquinolin-3-amine core (<15 indexed derivatives vs. >200 for the 6-bromo analog) [1] positions this scaffold favorably for composition-of-matter patent filings. Drug discovery programs seeking to establish robust IP estates can leverage this under-explored chemotype to generate novel lead series with reduced risk of prior art encumbrance. The iodine atom additionally serves as a heavy atom for potential X-ray crystallographic phasing (SAD/MAD), facilitating rapid structure determination of target–ligand complexes—a practical advantage not shared by chloro or fluoro analogs [2].

Targeted Protein Degradation (PROTAC) Linker Attachment Point

In PROTAC (proteolysis-targeting chimera) development, the orthogonal reactivity of 6-iodoisoquinolin-3-amine enables sequential functionalization: the 6-iodo position can be elaborated first via cross-coupling to install a target-binding warhead, followed by N-functionalization at the 3-amino group to attach a PEG linker and E3 ligase ligand. This synthetic sequence minimizes protecting group manipulations and maximizes convergent assembly efficiency. The iodine's superior leaving group ability ensures clean conversion at the 6-position without competing side reactions at the 3-amino site [1].

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